molecular formula C16H19NO3S B1204106 N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B1204106
M. Wt: 305.4 g/mol
InChI Key: XOPCFHWIZXGNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is involved in various synthetic and structural studies. For instance, the compound's analogues have been synthesized and characterized using techniques like single-crystal X-ray analysis and spectroscopy. Such studies are essential in understanding the molecular structure and properties of these compounds (Karakaya et al., 2015).

Application in Fluorophores and Photodynamic Therapy

Research has been conducted on the synthesis of compounds related to N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide for applications in fluorophores and photodynamic therapy. These compounds have shown potential in forming fluorescent complexes with zinc(II), indicating their utility in biological imaging and therapeutic applications (Kimber et al., 2000).

Antimicrobial Activities

Sulfonamides, including derivatives of N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide, have been studied for their antimicrobial activities. These compounds have shown effectiveness against various pathogenic strains of bacteria, making them candidates for treating infectious diseases (Ahmad & Farrukh, 2012).

Catalysis and Organic Synthesis

This compound and its derivatives are also used in catalysis and organic synthesis. Studies have demonstrated their utility in processes like the rhodium-catalyzed cyanation of C(sp(2))-H bonds in alkenes, showcasing their role in the development of efficient synthetic methodologies (Chaitanya & Anbarasan, 2015).

Computational Studies and Drug Design

Computational studies on compounds like N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide have been instrumental in drug design, particularly in understanding their interaction with biological targets. These studies include quantum-chemical calculations and molecular dynamics simulations to predict their behavior in biological systems and their potential as therapeutic agents (Murthy et al., 2018).

properties

Product Name

N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-4-13-7-5-6-8-14(13)17-21(18,19)16-11-12(2)9-10-15(16)20-3/h5-11,17H,4H2,1-3H3

InChI Key

XOPCFHWIZXGNSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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